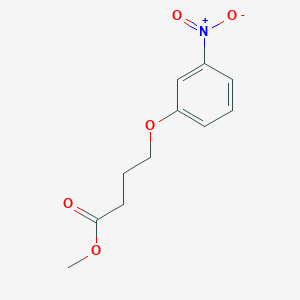![molecular formula C9H14N2O B6614314 2-{[(pyridin-2-yl)methyl]amino}propan-1-ol CAS No. 797026-88-1](/img/structure/B6614314.png)
2-{[(pyridin-2-yl)methyl]amino}propan-1-ol
Vue d'ensemble
Description
2-(Pyridin-2-ylmethyl)amino)propan-1-ol, also known as 2-Aminopropan-2-ol, is an organic compound with a variety of uses in both scientific research and laboratory experiments. It is a primary amine with a pyridine group attached to the methyl group. The compound is a colorless liquid with a boiling point of 150 °C and a melting point of -20 °C. It is soluble in water and ethanol, and is used in a variety of applications, including in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Coordination Chemistry and Complex Formation
One key application of 2-{[(pyridin-2-yl)methyl]amino}propan-1-ol is in coordination chemistry. It has been used in the synthesis of unsymmetrical N-capped tripodal amines, which are instrumental in forming Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines (Keypour et al., 2015). These complexes demonstrate significant structural diversity and potential applications in catalysis and materials science.
Spectroscopic and Computational Studies
This compound has been utilized in spectroscopic studies, as seen in the work on 1-(pyridin-2-yl amino)methyl naphthalene-2-ol. Detailed spectroscopic documentation, including FT-IR, UV-Visible, and NMR techniques, supports the structural analysis of such compounds. Additionally, Density Functional Theory (DFT) calculations provide insights into the structural and electronic properties (Rajamani et al., 2019).
Studies on Molecular Aggregation
Investigations into the aggregation of molecules in liquid pyridine solutions, including those with propan-2-ol, have been conducted. These studies, which include Raman spectroscopy and quantum-chemical calculations, enhance the understanding of molecular interactions and aggregation behavior in liquid mixtures (Tukhvatullin et al., 2010).
DNA Cleavage and Biological Studies
Another application is observed in the synthesis of complexes that show oxidative cleavage of plasmid DNA, indicating potential applications in biochemistry and molecular biology (Sancheti et al., 2012).
Formation of Coordination Clusters
The compound has been used in creating coordination clusters, such as the synthesis of nonanuclear Ni(II) clusters from pyridyl-alcohol ligands. These clusters have unusual coordination geometries, providing insights into the design of metal-organic frameworks and catalysts (Massard et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been characterized for their affinity and selectivity towards specific receptors, offering potential in the development of new drugs (Grimwood et al., 2011).
Crystal Structure Determination
The compound plays a role in crystal structure determination. Its derivatives have been used in synthesizing complexes for which single-crystal X-ray diffraction studies are conducted, aiding in the structural elucidation of new chemical entities (Rezaeivala, 2017).
Propriétés
IUPAC Name |
2-(pyridin-2-ylmethylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(7-12)11-6-9-4-2-3-5-10-9/h2-5,8,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXXZZBCTYIRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-2-ylmethyl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)








![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)

![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)
